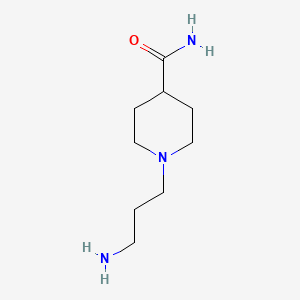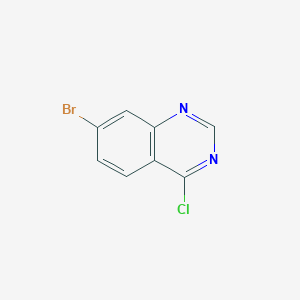
7-Bromo-4-chloroquinazoline
Overview
Description
7-Bromo-4-chloroquinazoline is a useful research compound. Its molecular formula is C8H4BrClN2 and its molecular weight is 243.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
7-Bromo-4-chloroquinazoline derivatives have been explored for their potential in cancer treatment. A study by Mphahlele et al. (2018) synthesized indole-aminoquinazoline hybrids, including derivatives of this compound, and evaluated their cytotoxicity against various human cancer cell lines. These compounds showed significant activity, particularly against colorectal adenocarcinoma and hepatocellular carcinoma cells. The study highlighted the potential of these compounds as anticancer agents, specifically their ability to induce apoptosis in cancer cells and inhibit epidermal growth factor receptor (EGFR) activity (Mphahlele et al., 2018).
Anti-Coccidial Drug Development
Zhang et al. (2017) discussed the synthesis of halofuginone hydrobromide, an effective drug against Eimeria species in poultry, from 7-bromo-6-chloroquinazolin-4(3H)-one, a derivative of this compound. This study underlined the role of this compound derivatives in the development of anti-coccidial drugs, showcasing their pharmaceutical potential beyond oncology (Zhang, Yao, & Liu, 2017).
Antinociceptive and Anti-Inflammatory Applications
Wilhelm et al. (2014) investigated 7-chloroquinoline-1,2,3-triazoyl carboxamides, synthesized from this compound, for their antinociceptive and anti-inflammatory properties. The compounds demonstrated effectiveness in reducing seizures and combating acute pain, indicating potential applications in pain management and anti-inflammatory therapies (Wilhelm et al., 2014).
Synthesis of PI3K/mTOR Inhibitors
Lei et al. (2015) described the synthesis of compounds from this compound as intermediates in PI3K/mTOR inhibitors. This points to the utility of this compound derivatives in developing inhibitors targeting specific signaling pathways in cancer cells (Lei et al., 2015).
Cytotoxic and Genotoxic Effects
Jantová et al. (2001) studied substituted 4-anilinoquinazolines, related to this compound, for their cytotoxic and genotoxic effects. The findings indicated the potential of these compounds in inhibiting tumor cell growth, suggesting their application in cancer therapy (Jantová et al., 2001).
Chemoselectivity in Amination
Shen et al. (2010) explored the chemoselectivity in the amination of 4-chloroquinazolines, including this compound derivatives. This research contributes to the understanding of chemical reactions involving these compounds, which is essential for their synthesis and application in pharmaceuticals (Shen et al., 2010).
Safety and Hazards
The safety information for 7-Bromo-4-chloroquinazoline indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
While specific future directions for 7-Bromo-4-chloroquinazoline are not mentioned in the search results, there is ongoing research into quinazoline derivatives for their potential as therapeutic agents in cancer treatment . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency .
Mechanism of Action
Target of Action
Quinazoline derivatives, a class to which this compound belongs, are known to interact with various receptor tyrosine kinases (rtks) expressed by malignant tumors, including platelet-derived growth factor receptor beta (pdgfr-β), vessel epidermal growth factor receptor (vegfr-2), and epidermal growth factor receptor (egfr) .
Mode of Action
It is known that quinazoline derivatives can inhibit the aforementioned rtks, disrupting their signaling pathways and leading to apoptosis .
Biochemical Pathways
Given its potential interaction with rtks, it may impact pathways related to cell proliferation, survival, and angiogenesis .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a CYP1A2 inhibitor .
Result of Action
Quinazoline derivatives are known to exhibit antiproliferative properties against tumor cells .
Biochemical Analysis
Biochemical Properties
7-Bromo-4-chloroquinazoline plays a crucial role in biochemical reactions, particularly in the inhibition of certain enzymes and proteins. It has been shown to interact with receptor tyrosine kinases (RTKs), which are critical in cell signaling pathways . The compound’s halogenated structure allows it to form strong interactions with these enzymes, leading to inhibition of their activity. This inhibition can affect various downstream signaling pathways, making this compound a valuable tool in studying these processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound can affect the expression of genes involved in cell cycle regulation, further impacting cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s halogen atoms facilitate strong binding to the active sites of enzymes, leading to inhibition or activation . For example, its interaction with RTKs results in the inhibition of these enzymes, thereby blocking the downstream signaling pathways that promote cell proliferation and survival . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The compound’s stability and activity may decrease over time, necessitating careful handling and storage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including damage to vital organs and adverse impacts on overall health . It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which can further influence the compound’s biological activity and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . Its distribution is influenced by factors such as lipophilicity and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles . The precise localization of this compound can influence its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
7-bromo-4-chloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZJBXYXSWZAJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588389 | |
| Record name | 7-Bromo-4-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573675-55-5 | |
| Record name | 7-Bromo-4-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-4-chloroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

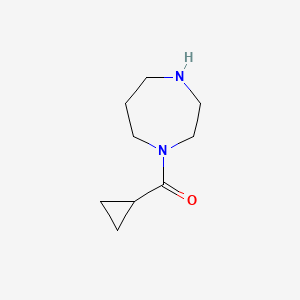

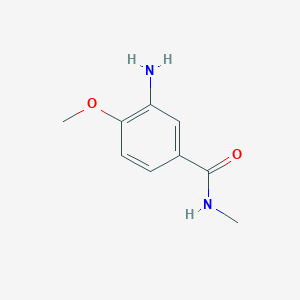


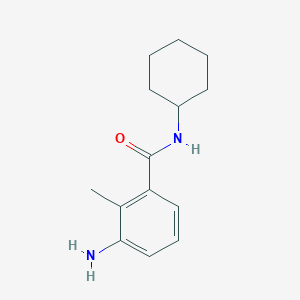

![4-[5-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284662.png)
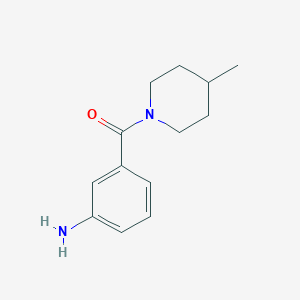
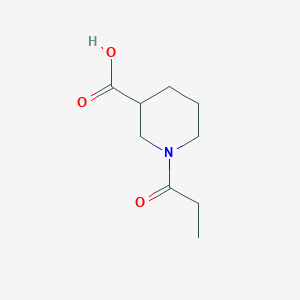
![3-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1284668.png)
![4-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-(trifluoromethyl)benzonitrile](/img/structure/B1284671.png)
